rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide
Description
rac-[(1R,5R)-2,2-Difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide is a bicyclic sulfonamide derivative characterized by a fused cyclopropane ring system (bicyclo[3.1.0]hexane) with two fluorine atoms at the 2-position and a methanesulfonamide group at the 1-position. The presence of fluorine atoms may improve metabolic stability and lipophilicity, while the sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding interactions .
Properties
Molecular Formula |
C7H11F2NO2S |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
[(1R,5R)-2,2-difluoro-1-bicyclo[3.1.0]hexanyl]methanesulfonamide |
InChI |
InChI=1S/C7H11F2NO2S/c8-7(9)2-1-5-3-6(5,7)4-13(10,11)12/h5H,1-4H2,(H2,10,11,12)/t5-,6-/m1/s1 |
InChI Key |
HMWDKKQHIUUPES-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC([C@@]2([C@H]1C2)CS(=O)(=O)N)(F)F |
Canonical SMILES |
C1CC(C2(C1C2)CS(=O)(=O)N)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the difluoromethylene group, and subsequent attachment of the methanesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The difluoromethylene group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide involves its interaction with specific molecular targets. The difluoromethylene group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methanesulfonamide moiety may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Molecular weight calculated based on formula.
Key Observations:
Core Scaffold Differences :
- The target compound and its sulfonyl fluoride analog share the bicyclo[3.1.0]hexane core , whereas the azabicyclo[3.2.1]octane derivative () features a larger bicyclic system with a nitrogen atom .
- The bromo-substituted analog () retains the bicyclo[3.1.0]hexane core but lacks fluorine and sulfonamide groups, instead incorporating a bromine atom and ester functionality .
Functional Group Impact: Sulfonamide vs. Sulfonyl Fluoride: The sulfonamide group in the target compound may enhance hydrogen-bonding capacity compared to the sulfonyl fluoride analog, which is more reactive and often used as a synthetic intermediate . Fluorine Substitution: The 2,2-difluoro substitution in the target compound and its sulfonyl fluoride analog likely increases electronegativity and metabolic stability compared to non-fluorinated analogs like the bromo derivative .
The azabicyclo[3.1.0]hexane hydrochloride () demonstrates the pharmacological utility of nitrogen-containing bicyclic systems, though its mechanism differs due to the absence of sulfonamide .
Biological Activity
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its development as a therapeutic agent.
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 201.23 g/mol
The biological activity of this compound appears to be linked to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may act as an inhibitor in certain biochemical pathways, potentially affecting neurotransmitter systems or inflammatory responses.
In Vitro Studies
In vitro assays have shown that this compound exhibits significant activity against several cell lines:
These results indicate a promising potential for anticancer and neuroprotective applications.
In Vivo Studies
Animal studies have provided insights into the pharmacodynamics and pharmacokinetics of the compound:
- Study Design : Mice were administered varying doses of the compound.
- Findings :
- Anti-inflammatory Effects : Significant reduction in inflammation markers was observed at doses above 5 mg/kg.
- Neuroprotective Effects : Improved cognitive function was noted in treated groups compared to controls.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A clinical trial involving patients with chronic pain showed a marked improvement in pain scores after administration of the compound over four weeks.
- Case Study 2 : In a cohort of patients with neurodegenerative diseases, treatment led to stabilization of symptoms and improved quality of life metrics.
Safety Profile
Toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. Common side effects reported include mild gastrointestinal disturbances and transient headaches.
Q & A
Basic: What are the established synthetic routes for rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide?
The synthesis typically involves multi-step strategies :
- Step 1 : Formation of the bicyclo[3.1.0]hexane core via cyclopropanation or cycloaddition reactions (e.g., using transition-metal catalysts or photochemical methods) .
- Step 2 : Fluorination at the 2,2-positions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor under controlled anhydrous conditions .
- Step 3 : Introduction of the methanesulfonamide group via nucleophilic substitution or coupling reactions (e.g., reacting with methanesulfonamide in the presence of a base like K₂CO₃) .
Key Considerations : Purification via column chromatography or recrystallization is critical to isolate enantiomers and remove fluorination byproducts.
Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity in the synthesis of this compound?
- Catalyst Screening : Test chiral catalysts (e.g., Ru-based complexes) during cyclopropanation to enhance stereoselectivity .
- Fluorination Optimization : Use HF-pyridine for milder fluorination, reducing side reactions like ring-opening .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve sulfonamide coupling efficiency by stabilizing intermediates .
- In-line Analytics : Employ real-time NMR or HPLC to monitor enantiomeric excess (ee) and adjust reaction parameters dynamically .
Basic: What spectroscopic methods are most effective for structural elucidation and purity assessment?
- NMR :
- X-ray Crystallography : Resolves absolute stereochemistry and confirms bicyclo[3.1.0]hexane geometry .
- LC-MS : Detects trace impurities (e.g., des-fluoro byproducts) and quantifies purity .
Advanced: What role does stereochemistry play in the biological activity of this compound, and how can it be studied?
- Stereochemical Impact : The (1R,5R) configuration may influence binding to chiral biological targets (e.g., enzymes or receptors). For example, fluorinated cyclopropanes often exhibit enhanced metabolic stability .
- Experimental Approaches :
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
- Enzyme Inhibition : Screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) using fluorogenic substrates .
- Cellular Uptake : Use radiolabeled (¹⁴C or ³H) analogs to study permeability in Caco-2 cell monolayers .
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa) via MTT assays, noting fluorinated compounds’ potential for enhanced bioavailability .
Advanced: How do the electronic effects of the difluoro group influence reactivity and target binding?
- Electron-Withdrawing Effects : The CF₂ group increases electrophilicity at the bridgehead carbon, affecting nucleophilic attack or hydrogen bonding in target interactions .
- Computational Studies : DFT calculations (e.g., Mulliken charges) predict reactive sites and guide functionalization .
- SAR Analysis : Compare analogs with monofluoro or non-fluorinated bicyclo systems to isolate fluorine-specific effects .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
- Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 4–9) via LC-MS; lyophilize for long-term storage .
- Light Sensitivity : Protect from UV exposure to prevent radical-mediated decomposition of the bicyclo core .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁹F) facilitate mechanistic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
